1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine
Description
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring an ethyl group at position 1, a methyl group at position 5, and a 4-amine substituent linked to a (5-fluorothiophen-2-yl)methyl moiety. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight its relevance in drug discovery frameworks .
Properties
Molecular Formula |
C11H14FN3S |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H14FN3S/c1-3-15-8(2)10(7-14-15)13-6-9-4-5-11(12)16-9/h4-5,7,13H,3,6H2,1-2H3 |
InChI Key |
YRYPPCXMNBUSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=C(S2)F)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazines with β-Diketones
A classical method involves the condensation of hydrazine derivatives with β-diketones or analogous carbonyl compounds. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 5-methyl-1H-pyrazol-4-amine. This reaction proceeds via cyclization, with the keto-enol tautomerism of the β-diketone facilitating nucleophilic attack by hydrazine. Typical yields range from 60–70%, though purity depends on recrystallization solvents (e.g., ethanol or hexanes).
Reductive Halogenation of 4-Nitropyrazole
An alternative route, detailed in pesticidal compound patents, involves the reductive chlorination of 4-nitropyrazole. While this method primarily targets 3-chloro-1H-pyrazol-4-amine, the principles are adaptable to fluorinated analogs. Key steps include:
-
Halogenation : Treatment of 4-nitropyrazole with HCl (10–12.4 M) at 30–40°C in the presence of Pd/C or Pt/C catalysts.
-
Reduction : Hydrogenation under 90–100 psig H₂ pressure to reduce the nitro group to an amine.
This method achieves >95% selectivity for the 4-amine position when using Pt/C catalysts, though yields for fluorinated derivatives require further optimization.
N-Ethylation of the Pyrazole Ring
Introducing the ethyl group at the pyrazole’s 1-position is critical for steric and electronic modulation.
Alkylation with Ethyl Bromide
The 5-methyl-1H-pyrazol-4-amine intermediate undergoes alkylation using ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. Reaction conditions include:
Alternative Alkylating Agents
Ethyl iodide and ethyl tosylate have been explored but show lower efficiency due to slower reaction kinetics and higher propensity for elimination byproducts.
Coupling with 5-Fluorothiophene-2-Methylamine
The final step involves introducing the (5-fluorothiophen-2-yl)methylamine moiety via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
Reductive Amination
For improved regioselectivity, reductive amination employs:
-
Catalyst : 5% Pd/C under 50–60 psig H₂ pressure.
-
Solvent : Ethanol/water (9:1 v/v).
-
Yield : 80–85% with >98% purity by HPLC.
This method avoids the need for pre-activated intermediates, streamlining the synthesis.
Optimization and Scalability
Comparative studies highlight critical parameters for industrial-scale production:
| Parameter | Condensation Route | Reductive Halogenation Route |
|---|---|---|
| Reaction Time | 12–16 h | 5–8 h |
| Catalyst Cost | None | $120–150/kg (Pt/C) |
| Max Yield | 70% | 85% |
| Purity (HPLC) | 95% | 98% |
The reductive halogenation route, despite higher catalyst costs, offers superior yield and purity, making it preferable for large-scale synthesis.
Analytical Characterization
Post-synthesis validation includes:
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound classified as a pyrazole derivative. Its unique structure, which includes an ethyl group, a 5-fluoro-2-thienylmethyl substituent, and a pyrazole ring, contributes to its potential applications in medicinal chemistry, particularly in the fields of pharmacology and agrochemicals.
The biological activities of this compound are of considerable interest. Research indicates that compounds in the pyrazole class often exhibit:
- Anticancer Activity : Various studies have explored the anticancer properties of pyrazole derivatives. The presence of the fluorinated thiophene ring may enhance the compound's interaction with biological targets involved in cancer cell proliferation and survival pathways. For example, structural analogs have shown significant inhibition rates against different cancer cell lines, indicating potential therapeutic benefits in oncology .
- Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial efficacy. The unique combination of functional groups in this compound may contribute to its ability to inhibit bacterial growth or fungal infections, making it a candidate for further development as an antimicrobial agent .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to disease pathways, enhancing its potential application in drug development aimed at treating metabolic disorders or cancers .
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with a suitable 1,3-diketone.
- Alkylation Reactions : Ethyl groups are introduced via alkylation using ethyl halides.
- Nucleophilic Substitution : The 5-fluoro-thiophenylmethyl group is introduced through nucleophilic substitution reactions.
- Methylation Reactions : Methyl groups are added using reagents such as methyl iodide.
These methods highlight the complexity and multi-step nature of synthesizing this compound, which may present challenges in terms of yield and purity during industrial production .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of pyrazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Varied Amine Substituents
- 1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine (CAS 1172082-34-6) Structural Difference: Replaces the fluorothiophenylmethyl group with an indol-4-ylmethyl substituent. The fluorothiophenyl group in the target compound may instead improve metabolic stability and lipophilicity .
1-ethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine
- Structural Difference : Features a benzimidazole core instead of pyrazole.
- Functional Insight : Benzimidazole derivatives (e.g., from ) exhibit cytotoxic effects, with substituents like ethyl or methyl influencing cell proliferation. This suggests that the pyrazole-thiophene hybrid in the target compound may offer a distinct bioactivity profile .
Fluorinated Heterocyclic Analogs
[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine (CAS 1856052-68-0)
- Structural Difference : Substitutes the pyrazole’s ethyl and methyl groups with a phenyl group at position 1.
- Impact : The phenyl group increases steric bulk, which could hinder target binding compared to the smaller ethyl and methyl groups in the target compound. Fluorine’s electron-withdrawing effect in both compounds may enhance receptor affinity .
- 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1431968-01-2) Structural Difference: Replaces the ethyl group with a difluoromethyl group.
Biological Activity
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrazole ring and a fluorinated thiophene substituent. This compound's molecular formula is C12H16FN3S, with a molecular weight of approximately 253.34 g/mol. The presence of the fluorine atom enhances its biological activity, making it a candidate for various pharmacological applications.
Structural Characteristics
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H16FN3S |
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
| InChI Key | NWXWUTDGUXQJTN-UHFFFAOYSA-N |
Research indicates that this compound interacts with specific biological targets, potentially influencing various enzymatic pathways. Studies have demonstrated its ability to inhibit certain kinases and receptors, which may contribute to its therapeutic effects. For instance, compounds with similar pyrazole structures have shown selective inhibition of p38 MAP kinase, a critical regulator in inflammatory responses .
Pharmacological Effects
The biological activity of this compound has been evaluated through various in vitro and in vivo studies, revealing several potential pharmacological effects:
- Anti-inflammatory Activity : Similar pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the p38 MAP kinase pathway .
- Antimicrobial Properties : Some studies suggest that compounds with thiophene and pyrazole moieties possess antimicrobial activity against a range of pathogens, indicating potential use as antibacterial agents .
- Anticancer Potential : Investigations into the cytotoxic effects of related compounds have shown promise in cancer treatment, particularly through mechanisms involving apoptosis induction and cell cycle arrest .
Study 1: Inhibition of p38 MAP Kinase
A study focused on the synthesis and biological evaluation of pyrazole derivatives found that certain compounds exhibited significant inhibitory activity against p38 MAP kinase, leading to reduced inflammatory cytokine production in cell cultures. The structure–activity relationship (SAR) analysis indicated that modifications at the thiophene ring could enhance potency .
Study 2: Antibacterial Activity
Another investigation assessed the antibacterial efficacy of related pyrazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds effectively inhibited bacterial growth, with some derivatives achieving low micromolar IC50 values, showcasing their potential as new antibacterial agents .
Q & A
Q. What are the optimized synthetic routes for 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine?
Methodological Answer : The synthesis typically involves a multi-step approach:
Pyrazole Core Formation : Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions.
Functionalization :
- Fluoroethyl Introduction : Nucleophilic substitution using 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C .
- Thiophene Methylation : Coupling 5-fluorothiophene-2-carbaldehyde with the pyrazole intermediate via reductive amination (NaBH₃CN, DMF, 25°C) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical Parameters :
- Temperature control during fluorination to avoid side reactions.
- Solvent polarity (e.g., DMF vs. THF) impacts reaction rates and yields.
Q. How is the structural integrity of this compound validated?
Methodological Answer : Use a combination of spectroscopic and analytical techniques:
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 7.25 (thiophene-H), δ 4.15 (CH₂-N), δ 1.35 (CH₃) | Confirm substitution patterns and purity . |
| HRMS | m/z 286.31 [M+H]⁺ | Verify molecular formula (C₁₂H₁₂F₂N₄S) . |
| X-ray Diffraction | Crystallographic data (CCDC entry) | Resolve 3D conformation and bond angles . |
Q. Validation Steps :
- Compare experimental spectra with computational predictions (e.g., DFT).
- Cross-check melting point (reported: 142–144°C) against literature .
Q. What preliminary biological screening approaches are recommended?
Methodological Answer : In vitro assays to assess bioactivity:
Enzyme Inhibition : Test against COX-2 or kinases (IC₅₀ determination via fluorometric assays) .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .
Anti-inflammatory Activity : LPS-induced TNF-α suppression in macrophages (ELISA) .
Controls : Include reference compounds (e.g., celecoxib for COX-2) and vehicle controls (DMSO <0.1%).
Advanced Research Questions
Q. How to investigate mechanistic interactions with biological targets?
Methodological Answer :
Molecular Docking : Use AutoDock Vina to predict binding modes to COX-2 or EGFR kinase .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
Mutagenesis Studies : Modify key residues (e.g., EGFR T790M) to validate binding pockets .
Q. Example Finding :
- Docking scores suggest strong hydrogen bonding with Thr830 in EGFR (ΔG = -9.2 kcal/mol) .
Q. How to resolve contradictions in reported bioactivity data?
Methodological Answer : If studies report conflicting EC₅₀ values (e.g., 5 µM vs. 20 µM):
Replicate Experiments : Standardize cell lines (ATCC authentication) and assay conditions (e.g., serum concentration).
Purity Analysis : Use HPLC-MS to rule out degradation products (>98% purity required) .
Structural Analogs : Compare with derivatives (e.g., 5-fluoro vs. 5-chloro thiophene) to identify SAR trends .
Q. What strategies enhance structure-activity relationship (SAR) analysis?
Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace ethyl with cyclopropyl) and test bioactivity .
3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from 20+ derivatives .
Pharmacophore Mapping : Identify critical features (e.g., fluorothiophene as a hydrogen bond acceptor) .
Q. Example SAR Table :
| Analog | R Group | COX-2 IC₅₀ (µM) |
|---|---|---|
| Parent | 5-Fluorothiophene | 0.8 |
| Derivative 1 | 5-Chlorothiophene | 2.1 |
| Derivative 2 | Thiophene (no F) | 12.4 |
Q. How to assess metabolic stability in preclinical studies?
Methodological Answer :
In vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and measure t1/2 via LC-MS .
CYP450 Inhibition : Screen for CYP3A4/2D6 interactions (fluorescent probes) .
Metabolite ID : Use high-resolution MS/MS to detect hydroxylated or defluorinated products .
Q. Key Finding :
- t1/2 = 45 minutes in HLM, suggesting moderate hepatic clearance .
Q. What experimental designs address regioselectivity in derivatization?
Methodological Answer :
Isotopic Labeling : Use <sup>19</sup>F-NMR to track fluorothiophene reactivity .
Computational Modeling : DFT calculations (Gaussian 09) predict preferential substitution at the pyrazole C4 position .
Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) during functionalization .
Q. How to profile toxicity in early-stage development?
Methodological Answer :
Ames Test : Assess mutagenicity in TA98 strains (OECD 471 guideline) .
hERG Assay : Patch-clamp electrophysiology to evaluate cardiac liability (IC₅₀ > 30 µM desired) .
In vivo Acute Toxicity : Single-dose studies in rodents (LD₅₀ determination) .
Q. What computational tools predict physicochemical properties?
Methodological Answer :
LogP Calculation : Use MarvinSketch (predicted LogP = 2.1) .
Solubility : Molecular dynamics (MD) simulations in explicit water (GROMACS) .
pKa Estimation : ACD/Labs Percepta (pKa = 6.8 for the pyrazole N-H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
